

Mechanism and transition state of the aromatic Claisen rearrangement

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Compound of Interest

Compound Name: *Allyl p-tolyl ether*

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An In-depth Technical Guide on the Mechanism and Transition State of the Aromatic Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the ortho-alkylation of phenols. It is a-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. This intramolecular reaction proceeds through a concerted, pericyclic mechanism, characterized by a highly ordered, cyclic transition state. Understanding the intricacies of this rearrangement, including its mechanism, transition state, and the factors influencing its regioselectivity, is crucial for its application in the synthesis of complex molecules, particularly in the field of drug development.

The Reaction Mechanism

The aromatic Claisen rearrangement is a thermal reaction that involves the concerted movement of six electrons through a six-membered ring transition state. The reaction is typically irreversible, driven by the re-aromatization of the phenol ring.

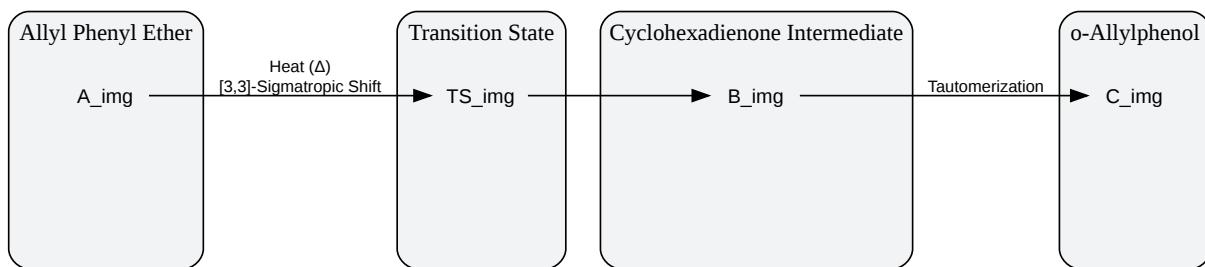
The-Sigmatropic Shift

The core of the mechanism is a-sigmatropic shift, where a sigma bond between an allyl group and an oxygen atom is broken, and a new sigma bond is formed between the terminal carbon

of the allyl group and the ortho-position of the aromatic ring. This proceeds through a chair-like transition state, which is generally favored over a boat-like conformation due to lower steric strain.

Tautomerization

The immediate product of the sigmatropic shift is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the final ortho-allylphenol product, a process that is driven by the energetic favorability of restoring the aromaticity of the ring.



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Caption: The reaction mechanism of the aromatic Claisen rearrangement.

The Transition State

The transition state of the aromatic Claisen rearrangement is a key feature of the reaction, dictating its stereochemistry and regioselectivity.

Geometry

Computational studies and kinetic isotope effect experiments have provided strong evidence for a chair-like geometry of the six-membered cyclic transition state. This conformation minimizes steric interactions between the substituents on the allyl group and the aromatic ring.

Electronic Effects

The reaction is sensitive to the electronic nature of both the aromatic ring and the allyl group. Electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups can retard the reaction.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and thermodynamics of the aromatic Claisen rearrangement.

Table 1: Kinetic Parameters for the Rearrangement of Allyl Phenyl Ether

Temperature (°C)	Rate Constant (k, s ⁻¹)	Activation Energy (E _a , kcal/mol)	Enthalpy of Activation (ΔH [‡] , kcal/mol)	Entropy of Activation (ΔS [‡] , cal/mol·K)
180	1.1 × 10 ⁻⁵	31.5	30.8	-12.8
200	5.2 × 10 ⁻⁵	31.5	30.8	-12.8
220	2.1 × 10 ⁻⁴	31.5	30.8	-12.8

Table 2: Substituent Effects on the Rate of Rearrangement

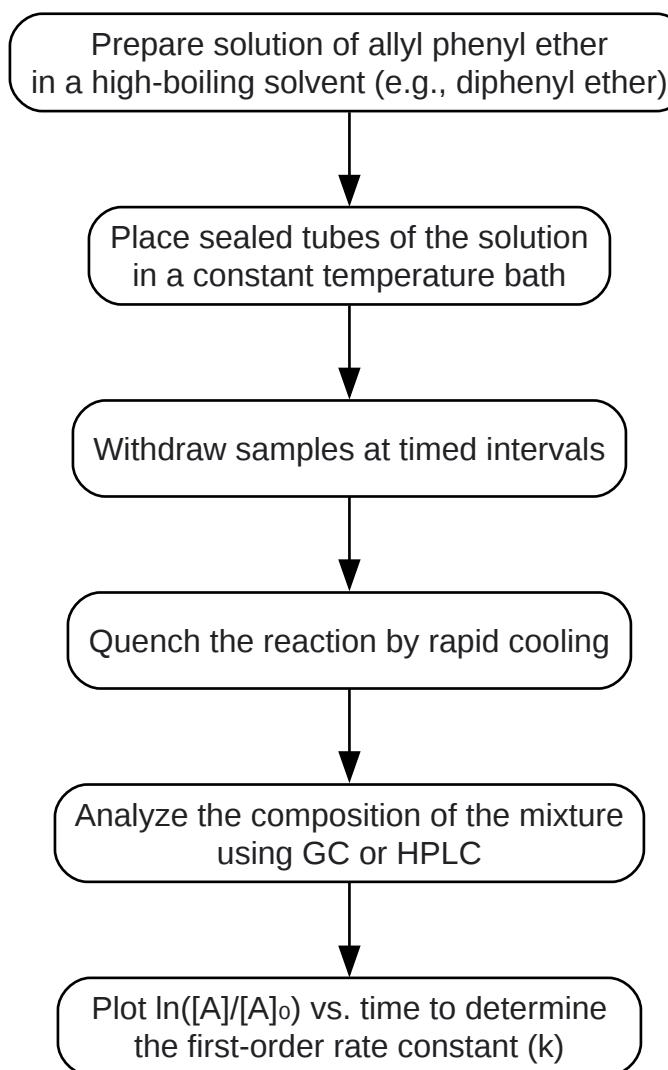
Substituent (para-)	Relative Rate (k _x /k _H) at 200°C
-OCH ₃	3.2
-CH ₃	1.8
-H	1.0
-Cl	0.6
-NO ₂	0.1

Experimental Protocols

The study of the aromatic Claisen rearrangement involves a variety of experimental techniques to determine its mechanism, kinetics, and transition state structure.

Kinetic Measurements

A typical experimental workflow for determining the rate of the aromatic Claisen rearrangement is as follows:



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Caption: Workflow for kinetic analysis of the Claisen rearrangement.

Methodology:

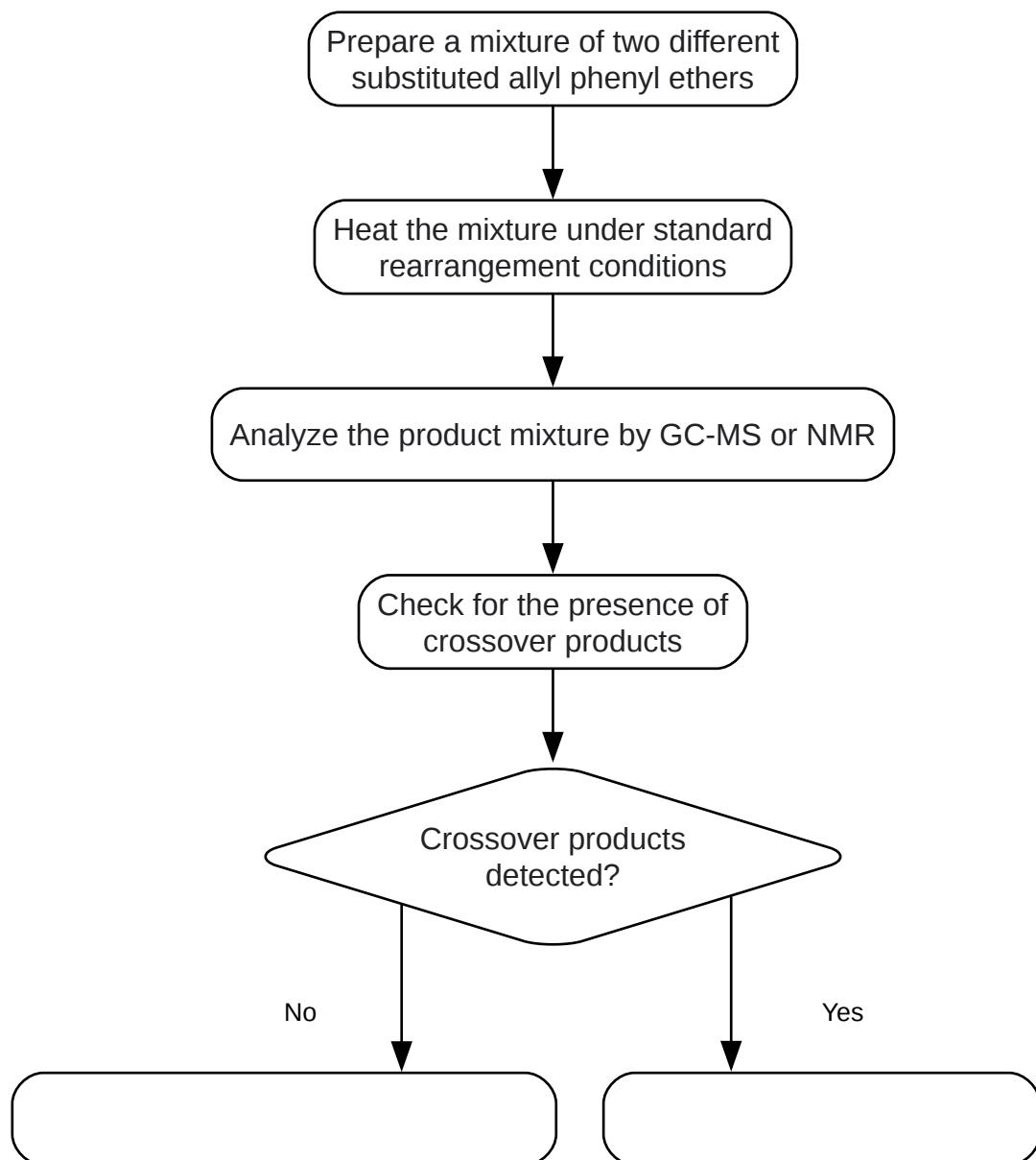
- A solution of the allyl phenyl ether of a known concentration is prepared in a high-boiling, inert solvent such as diphenyl ether.
- Aliquots of the solution are sealed in glass ampoules under an inert atmosphere (e.g., nitrogen or argon).
- The ampoules are placed in a thermostatically controlled oil bath or heating block at the desired temperature.
- At specific time intervals, an ampoule is removed and the reaction is quenched by rapid cooling in an ice bath.
- The contents of the ampoule are then analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the starting material and the product.
- The natural logarithm of the ratio of the initial concentration of the starting material to its concentration at time t is plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant ($-k$).

Crossover Experiments

To confirm the intramolecular nature of the rearrangement, a crossover experiment can be performed.

Methodology:

- Two different allyl phenyl ethers with distinct substituents are heated together in the same reaction vessel. For example, allyl p-cresyl ether and allyl m-tolyl ether.
- The product mixture is analyzed to determine if any "crossover" products have been formed.
- The absence of crossover products (e.g., the product from the allyl group of one ether migrating to the aromatic ring of the other) provides strong evidence for an intramolecular mechanism.

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Caption: Logical flow of a crossover experiment.

Isotope Labeling Studies

Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are instrumental in elucidating the structure of the transition state.

Methodology:

- Synthesize the allyl phenyl ether with a deuterium label at a specific position, for example, at the γ -carbon of the allyl group.
- Measure the rate of rearrangement for both the labeled and unlabeled compounds under identical conditions.
- The ratio of the rate constants (kH/kD) gives the kinetic isotope effect. A significant secondary KIE is consistent with a change in hybridization at the labeled position in the transition state, supporting a concerted mechanism.

Applications in Drug Development

The aromatic Claisen rearrangement is a valuable tool in the synthesis of a wide range of biologically active molecules. The ability to introduce an allyl group ortho to a hydroxyl group provides a synthetic handle for further functionalization and the construction of complex molecular architectures found in many natural products and pharmaceuticals. Examples include the synthesis of precursors for anti-inflammatory drugs, antibacterial agents, and various alkaloids.

Conclusion

The aromatic Claisen rearrangement is a well-studied and synthetically useful reaction. Its concerted, intramolecular mechanism, proceeding through a highly ordered chair-like transition state, is supported by a wealth of experimental and computational evidence. A thorough understanding of the factors that influence this rearrangement is essential for its effective application in the synthesis of complex organic molecules, making it a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development.

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